3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide

Quality Control Chemical Procurement Reproducibility

Researchers building N-alkyl homology panels often face gaps caused by substituting analogs with unmatched steric and lipophilic profiles, risking flawed SAR interpretation. This compound-with its unique n-propylamino substituent (ΔclogP ≈ 0.5 vs. methylamino)-closes that gap. - Enables rigorous QSAR model construction when screened alongside methyl, ethyl, isopropyl, and butyl analogs. - Serves as a matched negative control for aryl-dependent pharmacology due to its distinct ~20 cm³/mol MR difference from patented SARDs. - Dual-sourced at 97-98% purity ensures HTS supply continuity without assay revalidation.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13631208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCCNC(CN1C(=CC=N1)C)C(=O)N
InChIInChI=1S/C10H18N4O/c1-3-5-12-9(10(11)15)7-14-8(2)4-6-13-14/h4,6,9,12H,3,5,7H2,1-2H3,(H2,11,15)
InChIKeyFBXOFMSWMONZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Identity: 3-(5-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide


3-(5-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide is a synthetic pyrazole-amide derivative with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol . It features a 5-methylpyrazole ring linked to a propanamide backbone bearing a secondary propylamino group, distinguishing it from smaller N-alkyl analogs such as the methylamino (CAS 1339820-55-1) and ethylamino variants . The compound is cataloged under CAS 1342963-00-1 and is available from multiple independent chemical suppliers in research-grade purity (97–98%) for use as a synthetic intermediate or pharmacological tool compound .

Multi-supplier sourcing enables independent purity verification and supply continuity for large-scale screening.
Intermediate steric and lipophilic profile supports N-alkyl homology series QSAR model construction.
Non-aryl propylamino side chain allows scaffold- vs. B-ring-driven activity differentiation in SAR campaigns.

Why Generic Pyrazole-Amide Analogs Cannot Substitute


Although numerous pyrazole-amide compounds share the same central scaffold, the N-alkyl substituent is a critical determinant of target affinity, selectivity, and physicochemical behavior. Published structure-activity relationship (SAR) studies on pyrazole-based selective androgen receptor degraders (SARDs) and RORγ inverse agonists demonstrate that even single-carbon alterations in the amine side chain can cause >10-fold shifts in IC50 values and fundamentally alter metabolic stability [1]. The target compound's n-propylamino group occupies a unique steric and lipophilic space—larger than methylamino but less bulky than isobutyl or aryl substituents—that no generic catalog analog can reliably replicate without introducing uncontrolled variables into biological assays [2]. Therefore, substitution without explicit comparative bridging data risks experimental irreproducibility and flawed SAR interpretation [3].

N-alkyl chain length changes can produce large shifts in target affinity; even single-carbon alterations may alter IC₅₀ by an order of magnitude.
Predicted lipophilicity difference (~0.5 logP per methylene) may modify permeability and non-specific binding, impacting assay compatibility.
Steric bulk divergence (propyl vs. methyl or aryl) can reshape pharmacophore interactions; generic scaffold analogs may not reproduce binding mode.

Quantitative Evidence Against Closest Analogs


Multi-Supplier Purity Consistency vs. Single-Source Methylamino Analog

The target compound is offered at ≥97% purity by at least three independent vendors (Fluorochem, AKSci, Leyan), providing orthogonal quality verification. In contrast, the direct methylamino analog (CAS 1339820-55-1) is listed at a comparable 98% purity but is traceable to only a single specialty supplier (Bidepharm), limiting independent lot-to-lot consistency checks .

Multi-supplier purity vs. single-source
Specification review
Target: ≥97% from ≥3 independent vendors. Methylamino analog: 98% from single supplier.
Multi-vendor availability supports independent purity cross-validation and mitigates supply risk.
Supplier CoA methods may vary; orthogonal verification recommended.
Quality Control Chemical Procurement Reproducibility

Predicted Lipophilicity: Propylamino vs. Methylamino

Applying the well-established Hansch-Leo fragment constant of +0.5 logP units per methylene (–CH2–) group, the target propylamino compound is predicted to exhibit a clogP approximately 0.5 units higher than its methylamino analog [1]. This translates to a ~3.2-fold increase in octanol-water partition coefficient, suggesting enhanced passive membrane permeability but reduced aqueous solubility. Such biopharmaceutical divergence can materially alter in vitro assay behavior (e.g., cell permeability, non-specific binding) and must be accounted for in SAR campaigns [2].

Lipophilicity shift
Class-level
ΔclogP ≈ +0.5 (propyl vs. methyl), ~3.2-fold higher partitioning predicted.
Predicted lipophilicity difference may alter permeability and non-specific binding; assay behaviour can diverge.
Prediction by fragment constant approach; experimental logP not reported.
Lipophilicity Drug Design Physicochemical Profiling

Steric Probe Gap in Pyrazole-Amide Pharmacophores

Published SAR data for pyrazole-amide SARDs demonstrates that increasing B-ring size from small alkyl to bulkier substituents modulates AR antagonist potency over a wide range (IC50 from sub-micromolar to >10 μM) [1]. The target compound's n-propylamino substituent occupies a steric volume intermediate between the underexplored methyl/ethyl region and the extensively patented aryl-substituted pyrazole SARDs, making it a strategic probe for mapping the steric tolerance of the ligand-binding domain without the confounding electronic effects of aryl groups [2].

Steric probe gap
Class-level
Propylamino MR ≈23.5 cm³/mol; methylamino ≈14.0 cm³/mol; aryl SARDs >40 cm³/mol. Propyl fills an underexplored steric window.
Intermediate steric bulk enables mapping of ligand-binding domain tolerance without aryl electronic effects.
Calculated molar refractivity; SAR data from patent and medicinal chemistry literature.
Structure-Activity Relationship Medicinal Chemistry Scaffold Optimization

Procurement-Driven Application Scenarios


SAR Profiling of N-Alkyl Homology Series

The compound's intermediate steric and lipophilic profile, quantitatively predicted to differ from the methylamino analog by ΔclogP ≈ 0.5 and ΔMR ≈ 9.5 cm³/mol [1], makes it an essential member of an N-alkyl homology series. Including it alongside methyl, ethyl, isopropyl, and butyl analogs in a screening panel enables rigorous QSAR model construction and identification of optimal lipophilic efficiency (LipE) for a given target [2].

Multi-Supplier Sourcing for HTS and Toxicology

With 97–98% purity independently verified by at least three vendors (AKSci, Leyan, Fluorochem) [1], the compound is suited for large-scale HTS campaigns where supply continuity and lot-to-lot consistency are paramount. Procurement teams can dual-source to mitigate backorder risk without revalidating assay conditions [2].

Microsomal Stability Bridging: Propylamino vs. Methylamino

The predicted ~3.2-fold increase in lipophilicity due to the propyl group [1] is expected to alter intrinsic microsomal clearance. A direct head-to-head metabolic stability assay (e.g., human or rat liver microsomes) using this compound versus the methylamino analog can generate the quantitative bridging data needed to justify selection of the optimal N-alkyl substituent for in vivo proof-of-concept studies [2].

Negative Control for Aryl-Substituted SARDs

Because the n-propylamino substituent lacks the extended aromatic functionality present in patented SARDs (US9040717B2) and RORγ modulators (WO2015028615A1) [1], it can serve as a matched negative control to confirm that observed pharmacological activity is driven by the aryl B-ring rather than the pyrazole-amide scaffold alone. This application relies on the steric and electronic distinction quantified by the ~20 cm³/mol MR difference [2].

Application
Selection Property
Validation Focus
N-alkyl homology series QSAR studies
Intermediate steric and lipophilic profile
QSAR model construction and lipophilic efficiency mapping
Large-scale screening supply chain
Multi-supplier purity verification
Lot-to-lot consistency and supply continuity assessment
Metabolic stability bridging studies
Predicted lipophilicity-driven clearance change
Microsomal stability comparison within N-alkyl series
Aryl-substituted SARD selectivity control
Non-aryl steric and electronic profile
Scaffold-driven vs. B-ring-driven activity confirmation
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